2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 3-nitrobenzoate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 3-nitrobenzoate is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.12632271 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Synthesis
FT-IR and Molecular Structure Analysis : A compound closely related to the one , 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has been synthesized and its structure confirmed by IR and single-crystal X-ray diffraction studies. The research focused on its vibrational wavenumbers, computed using HF and DFT methods. Additionally, first hyperpolarizability, infrared intensities, and NBO analysis were performed to understand the molecule's stability and charge transfer (Kumar et al., 2014).
Reactions and Synthesis of Derivatives : The nitrosation of dimethylphenacylsulfonium bromide, a similar compound, resulted in various derivatives with potential applications in different reactions. This study explored the mechanisms of these reactions, suggesting potential avenues for synthesizing related compounds (Otsuji et al., 1971).
Synthesis of Antitumor Derivatives : Derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents, were prepared and evaluated for their antitumor properties. This research highlights the potential of structurally similar compounds in developing new therapeutic agents (Racané et al., 2006).
Potential Applications
Magnetic Characterization : Studies on poly(1,3-phenyleneethynylene) with pendant nitronyl nitroxide radicals provide insights into the magnetic properties of such compounds, which could be relevant for materials science and electronics (Miura et al., 1993).
Oxidation Products of Antioxidants : Research into various oxidation products of antioxidants based on N,N'-substituted p-phenylenediamines, a group structurally similar to the compound , offers insights into their stability and potential applications in industrial processes (Rapta et al., 2009).
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-15-11-12-18(13-16(15)2)21(25)22(17-7-4-3-5-8-17)29-23(26)19-9-6-10-20(14-19)24(27)28/h3-14,22H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYISSCMJHJBLFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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